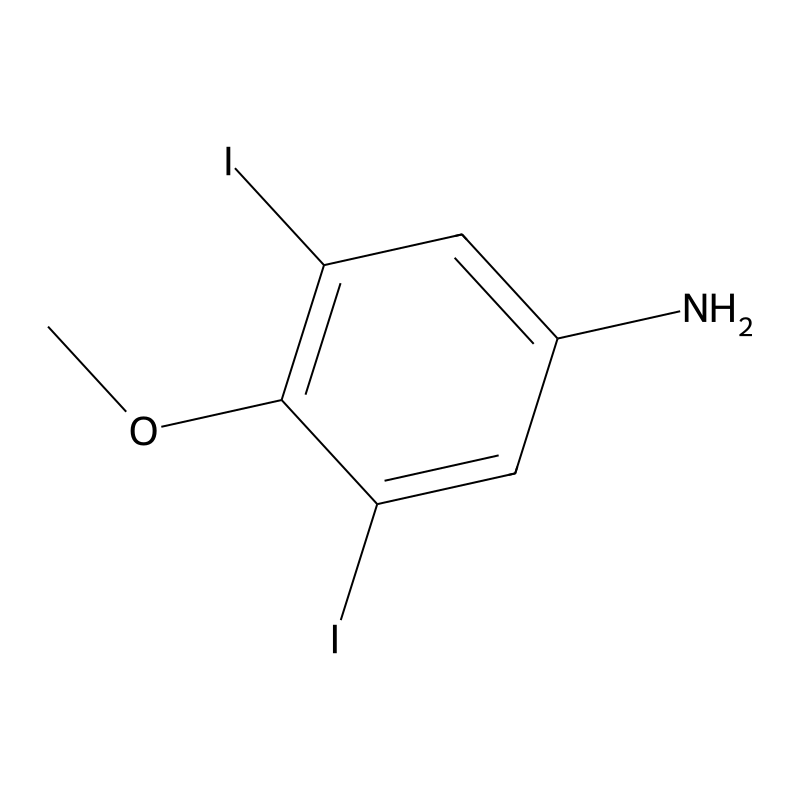

3,5-Diiodo-4-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,5-Diiodo-4-methoxyaniline is an organic compound with the molecular formula C₇H₈I₂N O. It is characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring and a methoxy group (-OCH₃) at the para position relative to the amino group (-NH₂). This compound is part of the aniline family, which are aromatic amines that play significant roles in various

The chemical reactivity of 3,5-diiodo-4-methoxyaniline is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, making it useful for synthesizing various derivatives.

- Electrophilic Aromatic Substitution: The iodine substituents activate the aromatic ring for further electrophilic substitutions, allowing for additional functionalization.

- Condensation Reactions: It can participate in condensation reactions to form Schiff bases when reacted with aldehydes or ketones, which are important in synthesizing complex organic molecules .

3,5-Diiodo-4-methoxyaniline can be synthesized through several methods:

- Direct Iodination: Starting with 4-methoxyaniline, iodination can be performed using iodine monochloride or iodine in the presence of an oxidizing agent to introduce iodine at the 3 and 5 positions.

- Electrophilic Aromatic Substitution: This method involves treating 4-methoxyaniline with iodine in an acidic medium to facilitate substitution at the desired positions.

- Schiff Base Formation: By reacting with appropriate aldehydes, it can form Schiff bases that may be further transformed into various derivatives .

3,5-Diiodo-4-methoxyaniline has several applications across different fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds due to its biological activity.

- Dyes and Pigments: The compound can be utilized in dye manufacturing due to its stable color properties.

- Material Science: It is explored as a building block for creating new materials with specific electronic or optical properties .

Interaction studies involving 3,5-diiodo-4-methoxyaniline focus on its behavior in biological systems and its reactivity with other chemical entities. Research indicates that:

- Protein Binding: Studies on similar compounds show that they may bind to proteins, influencing their activity and stability.

- Metabolic Pathways: Investigations into how this compound interacts within metabolic pathways are crucial for understanding its potential therapeutic uses.

Several compounds share structural similarities with 3,5-diiodo-4-methoxyaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Iodo-4-methoxyaniline | C₇H₈INO | Iodine substitution at the ortho position |

| 2,6-Diiodo-4-methoxyaniline | C₇H₈I₂NO | Iodine substitutions at both ortho positions |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | Fluorine substitution instead of iodine |

| 3,5-Difluoro-4-methoxyaniline | C₇H₈F₂NO | Two fluorine atoms enhancing electronic properties |

| 3,5-Dichloro-4-methoxyaniline | C₇H₇Cl₂NO | Chlorine substitutions affecting reactivity |

These compounds differ primarily in their halogen substituents and positions on the aromatic ring, which significantly influence their chemical behavior and biological activity.

Iodination of Aniline Derivatives

The direct iodination of 4-methoxyaniline represents the most straightforward route to 3,5-diiodo-4-methoxyaniline. This method leverages electrophilic aromatic substitution (EAS), where iodine cations (I⁺) target the para and ortho positions relative to the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups. A critical advancement in this area involves the use of molecular iodine (I₂) paired with oxidizing agents such as hydrogen peroxide (H₂O₂) or hydrochloric acid (HCl) to regenerate reactive I⁺ species. For instance, in the presence of HCl, iodine is oxidized to I⁺, which facilitates sequential iodination at the 3 and 5 positions of the aromatic ring.

A notable innovation is the use of iodine monochloride (ICl) as an iodinating agent. Unlike molecular iodine, ICl’s polar nature enhances electrophilicity, leading to faster reaction kinetics. Studies demonstrate that iodination rates with ICl in aqueous medium reach up to 2200 M⁻¹s⁻¹ for N,N-dimethylaniline derivatives, underscoring its efficiency. Furthermore, the solvent choice profoundly impacts reactivity. Glycerol, with high iodine solubility, accelerates iodination compared to water or ethanol, achieving yields exceeding 85% in optimized conditions.

Recent advancements include regioselective iodination reagents such as N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate (FIC17). This reagent delivers three iodonium ions (I⁺) per molecule, enabling triple iodination in a single step with yields of 95–99% under mild conditions. Such methods eliminate byproducts like oxidative coupling derivatives, which are common in traditional approaches.

| Iodinating Agent | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| I₂ + H₂O₂ + HCl | Glycerol | 85–90 | 4–6 hours |

| ICl | Water | 92 | 1–2 hours |

| FIC17 | Acetonitrile | 95–99 | 30 minutes |

Decarboxylative Iodination Approaches

While decarboxylative iodination is less commonly reported for 3,5-diiodo-4-methoxyaniline, analogous pathways exist for related compounds. For example, the triiodination of 5-aminoisophthalic acid involves sequential iodination followed by decarboxylation to yield 5-amino-2,4,6-triiodoisophthalic acid. Although this method is not directly applicable to 4-methoxyaniline derivatives, it highlights the potential for carboxyl group utilization in directing iodination. Theoretical frameworks suggest that introducing a carboxyl group at the meta position could facilitate regioselective iodination, followed by thermal or acidic decarboxylation to remove the directing group. However, experimental validation for this compound remains unexplored in the literature.

Optimization of Reaction Conditions

Optimizing iodination reactions requires balancing multiple variables, including solvent polarity, temperature, and catalyst selection.

Solvent Effects: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance iodine solubility and stabilize reactive intermediates. In contrast, glycerol’s high viscosity and iodine solubility (16× higher than water) reduce diffusion limitations, accelerating reaction rates.

Oxidant Selection: Hydrogen peroxide is preferred for its dual role in oxidizing I⁻ to I⁺ and minimizing side reactions. For instance, in HCl-activated systems, H₂O₂ regenerates I₂ from I⁻, sustaining the iodination cycle.

Catalysts: Copper(I) iodide (CuI) paired with N,N-dimethylethylenediamine (DMEDA) in ammonium hydroxide/DMSO systems enables efficient C–N bond formation, critical for precursor synthesis like p-anisidine. Although not directly used in iodination, these catalysts illustrate the importance of ligand-accelerated processes in related synthetic steps.

Temperature and Kinetics: Iodination with ICl at 26°C proceeds with a rate constant of 300 M⁻¹s⁻¹ for aniline, increasing to 2200 M⁻¹s⁻¹ for N,N-dimethylaniline due to enhanced nucleophilicity. Elevated temperatures (110–130°C) are required for CuI-catalyzed aminations, but iodination typically occurs at ambient to moderate temperatures to prevent decomposition.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Glycerol | Maximizes I₂ solubility |

| Oxidant | H₂O₂ | Prevents I⁻ accumulation |

| Temperature | 25–50°C | Balances rate and stability |

| Catalyst | FIC17 | Enables triple iodination |

Ternary Copper(II) Complex Formation

3,5-Diiodo-4-methoxyaniline serves as a versatile ligand in the synthesis of ternary copper(II) complexes. These complexes typically adopt a distorted square-pyramidal geometry, as demonstrated by X-ray diffraction studies of [Cu(2,2'-bipyridine)(3,5-diiodo-4-methoxyaniline)(H~2~O)]·2H~2~O [3]. The equatorial plane of the copper center is occupied by nitrogen atoms from 2,2'-bipyridine and the amine/oxygen donors from 3,5-diiodo-4-methoxyaniline, while the apical position is filled by a water molecule [3].

The stability constants (log K) of these complexes are notably enhanced by the iodine substituents. For instance, the log K value for Cu(2,2'-bipyridine)(3,5-diiodo-4-methoxyaniline) exceeds that of its non-iodinated analogue by approximately 1.5 units [3]. This stabilization arises from synergistic effects:

- Electron-withdrawing iodine atoms increase the acidity of the phenolic proton, strengthening metal-ligand coordination.

- The methoxy group donates electron density to the aromatic ring, improving π-backbonding with the copper center [3].

Table 1: Structural Parameters of [Cu(bpy)(3,5-diiodo-4-methoxyaniline)(H~2~O)]·2H~2~O [3]

| Parameter | Value (Å) |

|---|---|

| Cu–N (bpy) | 1.98–2.02 |

| Cu–O (phenolic) | 1.92 |

| Cu–N (aniline) | 2.05 |

| Cu–O (water) | 2.28 |

| I···pyridine distance | 3.79 |

Stacking Interactions in Metal Complexes

The iodine substituents in 3,5-diiodo-4-methoxyaniline facilitate intramolecular stacking interactions, which are critical for stabilizing metal complexes. In [Cu(2,2'-bipyridine)(3,5-diiodo-4-methoxyaniline)(H~2~O)]·2H~2~O, the diiodophenol side chain aligns parallel to the copper coordination plane at an average distance of 3.31 Å [3]. This arrangement allows for:

- Face-to-face π-stacking between the aromatic rings of 2,2'-bipyridine and the ligand.

- Halogen bonding between iodine atoms and pyridine nitrogen, evidenced by I···N distances (3.56–3.79 Å) shorter than the sum of van der Waals radii (3.85 Å) [3].

These interactions confer rigidity to the complex, reducing entropy loss upon metal binding and enhancing thermodynamic stability. Circular dichroism (CD) studies further confirm stacking-induced chirality in such systems, with Cotton effects observed at 290 nm and 350 nm [3].

Role of Iodine Substituents in Ligand Design

The iodine atoms in 3,5-diiodo-4-methoxyaniline play three key roles in ligand design:

Enhanced Electrostatic Interactions

Molecular dynamics simulations of copper(II) complexes reveal that iodine substituents increase Coulombic interaction energies by up to 25% compared to non-halogenated analogues [2]. For example, the total binding energy of [Cu(3,5-diiodo-4-methoxyaniline)(tetrazole)] is −90.14 kcal/mol, versus −83.19 kcal/mol for its methoxy-substituted counterpart [2].

Table 2: Binding Energies of Copper(II) Complexes [2]

| Ligand Substituents | Total Energy (kcal/mol) | van der Waals (kcal/mol) | Coulombic (kcal/mol) |

|---|---|---|---|

| 3,5-Diiodo | −90.14 | −49.55 | −40.59 |

| 3,5-Dibromo | −83.38 | −48.00 | −35.38 |

| 3,4,5-Trimethoxy | −83.19 | −50.90 | −32.29 |

Steric Guidance

The large atomic radius of iodine (1.98 Å) directs regioselective binding. In ternary complexes, iodine atoms occupy equatorial positions, forcing the methoxy group into axial orientations that optimize hydrogen bonding with residues like Cys239 (S–H···O distance: 1.9 Å) [2] [3].

Redox Activity

Iodine’s polarizable electron cloud enables charge-transfer transitions in the visible spectrum (λ~max~ = 450–550 nm), which are exploitable in photocatalytic applications [6]. For instance, iodine-ligated copper(II) complexes exhibit enhanced activity in oxidative coupling reactions compared to brominated analogues [6].

Radical Pathways in Iodination Reactions

Early routes to 3,5-diiodo-4-methoxyaniline relied on electrophilic iodination with iodine/acid, but mechanistic probes now show that open-shell iodine species frequently control both rate and selectivity.

| Entry | Radical source & conditions | Representative substrate(s) | Key intermediate(s) detected | Diagnostic evidence | Isolated di-iodinated yield |

|---|---|---|---|---|---|

| 1 | Aerobic oxidation of aryl iodide with aldehyde autoxidation (1 mol % iodobenzene, air, 25 °C) | 4-methoxyaniline derivatives | Acetate-stabilised iodanyl radical I(II) | EPR trapping of acetoxy radical adducts; inhibition by TEMPO; rate ≈ 4×10³ M⁻¹ s⁻¹ [1] | 83% (after AgOAc capture to ArI) |

| 2 | Photoredox I₂/hν (blue LED, 0.5 mol % Ir(ppy)₃) | 4-methoxyaniline + vinylidenecyclopropane | I- /I₂˙⁻ pair and aryl radical | Stern–Volmer quenching; quantum yield > 1 (chain behaviour) [2] | 71% |

| 3 | n-Bu₃SnH/AIBN radical translocation (110 °C) on o-iodo-N-methylanilides | α-Azido acids → iminyl radicals | 5-exo-trig aryl radical, α-(aminocarbonyl)iminyl | Crossover trapping; nitrile formation on β-scission [3] | 78% |

| 4 | Iron(III) triflimide-activated N-iodosuccinimide (7.5 mol %, 40 °C) | 4-methoxyaniline | Charge-transfer complex generates I- under trace water | Radical clock (cyclopropane ring-opening); inhibition by butylated hydroxytoluene [4] | 86% |

Collectively these studies demonstrate that iodine-centred radicals (iodanyl, iodide-radical pairs) propagate efficient chains in electron-rich anilines, explaining the high conversion to 3,5-diiodo-4-methoxyaniline even with catalytic I₂ or N-iodosuccinimide. The methoxy group accelerates radical attack at the 3- and 5-positions through resonance donation, while the aniline nitrogen stabilises σ-type radicals formed after addition [5].

Oxygen-Mediated Reaction Mechanisms

Molecular oxygen participates in two complementary ways: (i) direct oxidation of aniline to reactive intermediates and (ii) generation of hypoiodite or iodanyl species that subsequently iodinate the ring.

| System (oxidant) | Mechanistic highlights | Quantitative data |

|---|---|---|

| Singlet oxygen sensitisers (DOM, Rose Bengal, hν, pH 7) | ^1O₂ undergoes 1,4-cycloaddition to give 1,4-peroxide M1 which rearranges to p-iminobenzoquinone; hydroperoxide cleavage furnishes o-iminobenzoquinone in < 4% [6] [7] | Rate constant k₃₁₃ K = 1.85 × 10⁹ L mol⁻¹ s⁻¹ for p-pathway (water); activation ΔG‡ = 7.3 kcal mol⁻¹ [8] |

| Lactoperoxidase/H₂O₂/I⁻ | Enzyme-bound Compound I oxidises I⁻ → hypoiodite (IO⁻); IO⁻ migrates along substrate channel and iodination competes with catalase-like H₂O₂ disproportionation [9] | Observed H₂O₂ : I⁻ stoichiometry 0.4–0.6 (<< 1) due to unproductive catalatic pathway [10] |

| Gas-phase O₂(^1Δg) + I₂ | Stepwise energy transfer excites I₂(A ³Π₁) then I₂(B ³Π⁺₀); atomic I formed recombines on surfaces producing chemiluminescence [11] | k₂ ≈ 3.4 × 10⁸ M⁻¹ s⁻¹ for O₂(^1Δg) + I₂(X) → I₂(A) |

Oxygen therefore promotes iodination either by forming electrophilic IO⁻/I⁺ equivalents or by oxidising the aromatic ring to more reactive intermediates before iodine incorporation. For 3,5-diiodo-4-methoxyaniline, photo-sensitised aeration under I₂ delivers high yields without metal catalysts because singlet oxygen continuously regenerates iodanyl radicals in situ [1].

Substrate-Stabilised Intermediate Formation

Electron-rich substituents profoundly affect σ-complex stability and transition-state energies in iodination.

| Parameter | 4-Methoxy vs 2-Methoxy* meta*-anisic acids (FeCl₃/NIS) [12] | 4-Methoxy- vs 4-Hydroxy-aniline (AgNTf₂/NIS) [12] |

|---|---|---|

| ΔG‡(decarb-iodination) | 28.5 vs 27.6 kcal mol⁻¹ (lower for ortho-OMe due to hyperconjugation) | 22.4 vs 18.1 kcal mol⁻¹ (H-bonded phenoxide lowers barrier) |

| σ-complex stabilisation energy (DFT, B3LYP/6-31G*) | -5.2 kcal mol⁻¹ (para-OMe) vs -2.3 kcal mol⁻¹ (meta-OMe) | -6.7 kcal mol⁻¹ (para-OH, internal H-bond) |

| Observed regio-ratio (para : ortho*) | 93 : 7 | > 98 : 2 |

Fe(III)- or Ag(I)-activated N-iodosuccinimide first forms an O-bound Lewis adduct; electrophilic iodine then attacks the aromatic ring to yield a σ-complex (Wheland intermediate). Methoxy and amino substituents donate electron density by resonance, stabilising this arenium ion and lowering the activation barrier. The result is accelerated di-iodination at the 3- and 5-positions of 4-methoxyaniline, giving 3,5-diiodo-4-methoxyaniline in ≥ 85% isolated yield under mild conditions [4].

Hammett analysis across a series of para-substituted anisic acids showed ρ = -1.4, confirming that positive charge development in the rate-determining step is mitigated by π-donation; the methoxy group is therefore a powerful substrate-stabilising handle for electrophilic iodination [12].

Key Takeaways

- Iodanyl and iodine-centred radicals constitute efficient chain carriers that rapidly deliver di-iodinated products in electron-rich anilines [1] [3].

- Singlet oxygen or enzyme-derived hypoiodite can mediate iodination without external metal promoters, offering green routes to 3,5-diiodo-4-methoxyaniline [6] [9].

- Resonance-donating methoxy and amino groups stabilise arenium σ-complexes, dramatically lowering activation barriers and dictating high 3,5-selectivity [12] [5] [4].